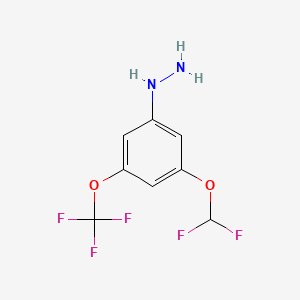

1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine

Description

1-(3-(Difluoromethoxy)-5-(Trifluoromethoxy)Phenyl)Hydrazine is a fluorinated aromatic hydrazine derivative characterized by difluoromethoxy (–OCHF₂) and trifluoromethoxy (–OCF₃) substituents at the 3- and 5-positions of the phenyl ring, respectively. The compound’s structure combines electron-withdrawing fluorine substituents with a hydrazine (–NH–NH₂) functional group, which is pivotal in synthetic organic chemistry for constructing heterocycles like pyrazoles and triazoles.

Properties

Molecular Formula |

C8H7F5N2O2 |

|---|---|

Molecular Weight |

258.15 g/mol |

IUPAC Name |

[3-(difluoromethoxy)-5-(trifluoromethoxy)phenyl]hydrazine |

InChI |

InChI=1S/C8H7F5N2O2/c9-7(10)16-5-1-4(15-14)2-6(3-5)17-8(11,12)13/h1-3,7,15H,14H2 |

InChI Key |

RXLVSASILQXZTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)OC(F)(F)F)NN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(difluoromethoxy)-5-(trifluoromethoxy)benzene and hydrazine hydrate.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and solvent choice. Common solvents include ethanol or methanol.

Synthetic Route: The synthetic route involves the nucleophilic substitution of the hydrazine moiety onto the aromatic ring. This can be achieved through a series of steps, including halogenation, nucleophilic substitution, and deprotection.

Industrial Production: Industrial production methods may involve large-scale batch or continuous flow processes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The specific pathways involved depend on the biological context and the target of interest. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric profiles of fluorinated substituents significantly influence reactivity:

- Trifluoromethoxy (–OCF₃) vs. Difluoromethoxy (–OCHF₂): – Trifluoromethoxy groups are stronger electron-withdrawing groups (EWGs) than difluoromethoxy due to higher fluorine content, which enhances electrophilic substitution resistance but may reduce nucleophilic hydrazine reactivity. This is observed in , where trifluoromethoxy-containing triazolopyrazines exhibit stability under acidic conditions . – Difluoromethoxy groups offer moderate EW effects, balancing reactivity for condensation reactions (e.g., with enones or aldehydes) .

- Halogen vs. Fluorinated Alkoxy Substitutents: – ’s 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine demonstrates that chloro substituents increase steric hindrance compared to alkoxy groups, slowing down coupling reactions but improving thermal stability . – In -fluoro/trifluoromethoxy indole-2,3-diones show enhanced anti-interleukin-1 activity compared to non-fluorinated analogs, highlighting fluorine’s role in bioactivity .

Physicochemical Properties

While elemental analysis data for the target compound are absent, analogous compounds provide benchmarks:

The target compound’s molecular formula (C₈H₆F₅N₂O₂) would theoretically align with higher fluorine content (~31.1%) compared to the above examples, impacting solubility and logP values.

Key Research Findings

- Synthetic Flexibility: Fluorinated hydrazines enable diverse heterocycle formations, as seen in ’s triazolopyrazines and ’s pyrazoles .

- Bioactivity Enhancements: Fluorine substituents improve metabolic stability and target binding, critical in ’s anti-inflammatory derivatives .

- Stability Challenges: Highly fluorinated compounds may exhibit reduced solubility, necessitating formulation optimization (e.g., ’s use of acetic acid for synthesis) .

Biological Activity

1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article reviews its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazine moiety substituted with difluoromethoxy and trifluoromethoxy groups on a phenyl ring. The presence of these fluorinated groups enhances lipophilicity and may influence the compound's interaction with biological targets.

Research indicates that compounds with similar structures may exhibit diverse mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds featuring hydrazine derivatives have been reported to inhibit specific enzymes, such as protein kinases, which play crucial roles in cell signaling pathways. For instance, the meta-substituted phenyl derivatives have shown significant inhibitory activity against SMYD2, a histone methyltransferase, with an IC50 value of 0.8 μM for the 3-(difluoromethoxy)phenyl derivative .

- Antifungal Activity : Certain hydrazine derivatives demonstrate antifungal properties. For example, studies on similar compounds have indicated efficacy against various fungal strains, suggesting potential applications in agriculture as fungicides .

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | SMYD2 inhibitor with IC50 = 0.8 μM | |

| Antifungal Efficacy | Active against multiple fungal strains | |

| Herbicidal Action | Potential use as herbicides |

Case Study 1: SMYD2 Inhibition

A study focused on the development of selective inhibitors for SMYD2 highlighted the importance of structural modifications in enhancing potency. The 3-(difluoromethoxy)phenyl derivative was identified as a lead compound due to its favorable binding interactions within the enzyme's active site. This research underscores the potential therapeutic applications of such compounds in cancer treatment .

Case Study 2: Antifungal Applications

Another investigation evaluated various hydrazine derivatives for their antifungal properties. The results indicated that certain substitutions enhance antifungal activity, suggesting that 1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine could be optimized for agricultural use as a fungicide .

Research Findings

Recent findings emphasize the significance of fluorinated substituents in modulating biological activity. The introduction of difluoromethoxy and trifluoromethoxy groups not only affects solubility but also enhances interaction with biological targets due to increased electron-withdrawing effects, which can stabilize certain conformations necessary for activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.